molecular formula C19H19N3O5S2 B2360850 Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate CAS No. 865197-63-3

Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2360850
CAS No.: 865197-63-3
M. Wt: 433.5
InChI Key: NNYVFDUEHCLZFB-VXPUYCOJSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as benzothiazoles, involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A three-component reaction provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .

Scientific Research Applications

Aldose Reductase Inhibition

Methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, structurally related to the compound of interest, have shown promising results as aldose reductase inhibitors. Specifically, certain derivatives demonstrated significant inhibitory potency, indicating potential applications in treating diabetic complications by modulating aldose reductase activity (Ali et al., 2012).

Synthesis of Heterocycles

Research has also explored the synthesis of various heterocycles using compounds related to Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate. These synthesized heterocycles have potential applications in drug development and other fields of medicinal chemistry (Darweesh et al., 2016).

Corrosion Inhibition

Thiazole derivatives have been studied for their corrosion inhibition properties. Research indicates that certain thiazoles are effective in inhibiting the corrosion of mild steel in acidic environments, which could be relevant for industrial applications where metal preservation is critical (Quraishi & Sharma, 2005).

Fused-Ring Heterocycle Synthesis

The compound has been used as a starting material for the synthesis of fused-ring heterocycles. The reactivity of keto–enol tautomers derived from related thiazole compounds has been harnessed to synthesize various fused-ring heterocycles, highlighting the compound's utility in complex chemical synthesis (Silva et al., 2012).

Antimicrobial Applications

Benzothiazole-imino-benzoic acid derivatives have shown significant antimicrobial activities, suggesting that structurally similar compounds like this compound could have potential uses in developing new antimicrobial agents (Mishra et al., 2019).

Properties

IUPAC Name

methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-21(2)29(25,26)14-10-8-13(9-11-14)18(24)20-19-22(12-17(23)27-3)15-6-4-5-7-16(15)28-19/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYVFDUEHCLZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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